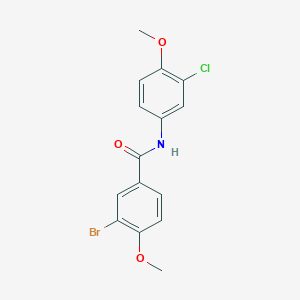![molecular formula C18H22N2O4 B6129715 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine](/img/structure/B6129715.png)
1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine, commonly known as Moxadil, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Moxadil belongs to the class of piperidine compounds and is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).
作用機序
Moxadil works by inhibiting the enzyme 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. Inhibition of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine results in increased levels of these hormones, which in turn, leads to improved glucose homeostasis. Moxadil also has other mechanisms of action, such as anti-inflammatory and anti-oxidant properties, which contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Moxadil has been shown to have several biochemical and physiological effects. Inhibition of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine by Moxadil results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion. This leads to improved glucose homeostasis. Moxadil has also been shown to have anti-inflammatory and anti-oxidant properties, which can help reduce oxidative stress and inflammation in various tissues.
実験室実験の利点と制限
Moxadil has several advantages for lab experiments. It is a potent inhibitor of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine and has been extensively studied for its potential therapeutic applications in the treatment of T2DM. Moxadil also has anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of other conditions such as cardiovascular diseases and neurodegenerative disorders. However, there are also limitations to using Moxadil in lab experiments. The synthesis of Moxadil is a complex process that requires expertise in organic chemistry, which can make it difficult to obtain. Additionally, the cost of Moxadil can be high, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research and development of Moxadil. One area of interest is the potential use of Moxadil in the treatment of other conditions such as cardiovascular diseases and neurodegenerative disorders. Moxadil's anti-inflammatory and anti-oxidant properties make it a potential candidate for these conditions. Another area of interest is the development of more efficient and cost-effective synthesis methods for Moxadil. This would make it more accessible for use in lab experiments and potentially reduce the cost of the drug for therapeutic applications. Finally, further research is needed to fully understand the biochemical and physiological effects of Moxadil and its potential therapeutic applications.
合成法
The synthesis of Moxadil involves the reaction of 1,3-oxazol-4-ylmethylamine with 3-methoxybenzyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-methylpiperidine-1-carboxylic acid to yield Moxadil. The synthesis of Moxadil is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Moxadil has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). Inhibition of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine by Moxadil results in increased levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn, leads to improved glucose homeostasis. Moxadil has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for the treatment of other conditions such as cardiovascular diseases and neurodegenerative disorders.
特性
IUPAC Name |
[2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-6-3-4-9-20(13)18(21)16-11-24-17(19-16)12-23-15-8-5-7-14(10-15)22-2/h5,7-8,10-11,13H,3-4,6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFSAJMVQYNNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=COC(=N2)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6129637.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6129643.png)
![methyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}benzoate](/img/structure/B6129659.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B6129663.png)
![1-(3-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B6129673.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6129678.png)
![2-(2-chlorophenyl)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6129688.png)
![1-{6-methyl-1-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B6129703.png)
![N-[1-(4-fluorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6129708.png)
![methyl 4-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6129712.png)

![2-cyclohexyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime](/img/structure/B6129733.png)
![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6129740.png)
![1-tert-butyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6129741.png)